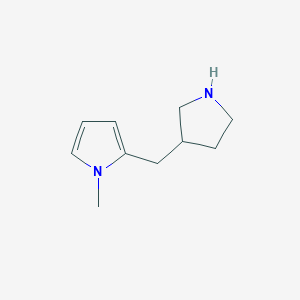

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(pyrrolidin-3-ylmethyl)pyrrole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-12-6-2-3-10(12)7-9-4-5-11-8-9/h2-3,6,9,11H,4-5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYVGDGZKMJIFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CC2CCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole chemical structure and properties

[1]

Part 1: Chemical Identity & Structural Analysis[1]

This compound is a bicyclic amine featuring a pyrrole ring and a pyrrolidine ring connected by a methylene (-CH₂-) bridge .[1] Unlike nicotine (which has a direct bond between pyridine and pyrrolidine), the methylene spacer in this molecule introduces rotational freedom, altering the spatial orientation of the cationic center (pyrrolidine nitrogen) relative to the aromatic pi-system (pyrrole).

Nomenclature & Identifiers

-

IUPAC Name: 1-Methyl-2-(pyrrolidin-3-ylmethyl)-1H-pyrrole[1]

-

Chemical Formula:

-

Molecular Weight: 164.25 g/mol [1]

-

Structural Class: 3-Substituted pyrrolidine / 2-Substituted pyrrole hybrid.[1]

-

Core Pharmacophore: Nicotinic Acetylcholine Receptor (nAChR) Agonist/Partial Agonist.[2]

Structural Diagram

The molecule consists of a 1-methylpyrrole moiety attached at the C2 position to the C3 position of a pyrrolidine ring via a methylene linker.

| Fragment | Function in Pharmacophore |

| 1-Methylpyrrole | Acts as the hydrogen bond acceptor (via pi-cation interactions) and hydrophobic moiety.[1] Mimics the pyridine ring of nicotine. |

| Methylene Bridge | Provides conformational flexibility, allowing the molecule to adopt optimal binding geometries within the nAChR orthosteric site. |

| Pyrrolidine | Contains the secondary amine (protonated at physiological pH), acting as the cationic center essential for electrostatic interaction with the receptor (e.g., Trp147 in |

Part 2: Physicochemical Properties (Predicted)

The following data is synthesized from fragment-based prediction models and homologous series (e.g., nicotine analogs).

| Property | Value (Approx.) | Significance |

| LogP (Octanol/Water) | 1.8 – 2.2 | Highly lipophilic; indicates excellent Blood-Brain Barrier (BBB) permeability.[1] |

| pKa (Pyrrolidine N) | 10.5 – 11.0 | Predominantly protonated (cationic) at physiological pH (7.4). |

| pKa (Pyrrole N) | ~ -2.9 | Non-basic; remains neutral and aromatic.[1] |

| Polar Surface Area (PSA) | ~17 Ų | Low PSA correlates with high CNS penetration. |

| Rotatable Bonds | 2 | C2-Methylene and Methylene-C3 bonds allow induced fit binding.[1] |

| Solubility | High (Organic) | Soluble in DCM, MeOH, DMSO; moderate water solubility as free base, high as HCl salt. |

Part 3: Synthesis Protocols

Due to the specific regiochemistry (C2 of pyrrole to C3 of pyrrolidine), a direct coupling is challenging. The most robust route involves Friedel-Crafts Acylation followed by Reduction .[1]

Retrosynthetic Analysis

The strategic bond disconnection is at the methylene bridge.

-

Precursors: 1-Methylpyrrole and N-Protected Pyrrolidine-3-carboxylic acid derivative.[1]

-

Key Intermediate: Ketone (1-methyl-1H-pyrrol-2-yl)(pyrrolidin-3-yl)methanone.[1]

Step-by-Step Synthesis Protocol

Step 1: Acylation of 1-Methylpyrrole

-

Reagents: 1-Methylpyrrole, N-Boc-pyrrolidine-3-carbonyl chloride, Aluminum Chloride (

) or Tin(IV) Chloride ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Conditions:

, Inert Atmosphere (

Protocol:

Dissolve 1.0 eq of N-Boc-pyrrolidine-3-carbonyl chloride in dry DCM.

Cool to

and add 1.1 eq of Lewis Acid () slowly. Add 1.0 eq of 1-Methylpyrrole dropwise.[1] The Lewis acid directs substitution primarily to the C2 position of the electron-rich pyrrole.

Stir for 2-4 hours. Quench with ice water.

Extract with DCM, wash with brine, and dry over

.Yield: The product is the ketone intermediate: tert-butyl 3-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidine-1-carboxylate.[1]

Step 2: Reduction of Carbonyl to Methylene

-

Reagents: Triethylsilane (

), Trifluoroacetic Acid (TFA). -

Mechanism: Ionic hydrogenation. This step simultaneously reduces the ketone and removes the Boc protecting group.

Protocol:

Dissolve the ketone intermediate in neat TFA (or TFA/DCM 1:1).

Add 5.0 eq of Triethylsilane.

Reflux at

for 12 hours. [1] 4. Concentrate under vacuum to remove excess TFA/Silane.Basify residue with 1M NaOH to pH > 12.

Extract the free amine into chloroform or DCM.

Purification: Silica gel chromatography (MeOH/DCM with 1%

).

Synthetic Workflow Diagram

Figure 1: Synthetic pathway utilizing Friedel-Crafts acylation followed by ionic hydrogenation to install the methylene bridge.[1]

Part 4: Pharmacological Profile & Mechanism

This molecule is designed to probe the Nicotinic Acetylcholine Receptor (nAChR) binding pocket. The methylene bridge extends the distance between the aromatic center and the cationic nitrogen compared to nicotine, potentially altering subtype selectivity (

Mechanism of Action

The compound acts as an orthosteric ligand at the nAChR.

-

Binding: The protonated pyrrolidine nitrogen forms a cation-

interaction with Tryptophan residues (e.g., Trp149 in -

H-Bonding: The pyrrole ring acts as a hydrogen bond acceptor via its pi-system or the N-methyl group (steric fit) within the hydrophobic pocket.[1]

-

Gating: Binding stabilizes the open-channel conformation, allowing

and

Signaling Pathway (nAChR Activation)

Figure 2: Signal transduction cascade initiated by ligand binding to neuronal nAChRs.

Structure-Activity Relationship (SAR) Context[1]

-

Methylene Linker: Introduction of the -CH₂- group often reduces affinity for

(high affinity nicotine site) but can maintain or enhance affinity for -

N-Methylation (Pyrrole): Essential for hydrophobicity.[1] Removal of the methyl group (free NH pyrrole) often leads to rapid metabolic degradation.

-

Pyrrolidine Stereochemistry: The (S)-enantiomer is typically more potent, mimicking natural (S)-nicotine, though the 3-substitution introduces a chiral center that requires resolution for precise pharmacological data.[1]

Part 5: Safety & Handling

-

Toxicity: Like many nicotine analogs, this compound should be treated as highly toxic by ingestion and skin absorption. It may induce cholinergic crisis (tremors, salivation, seizures).

-

Stability: Pyrroles are sensitive to acid-catalyzed polymerization and oxidation.[1] Store the free base under inert gas (Argon) at -20°C. The Hydrochloride salt is significantly more stable.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood to avoid inhalation of volatile pyrrole derivatives.

References

-

Synthesis of Pyrrole-Pyrrolidine Analogs: Title: Synthesis of 1-methyl-2-(1-pyrrolidinylmethyl)-1H-pyrrole and related Mannich bases.[1] Source:Tetrahedron, 1992, Vol 48, p. 4971. (Methodology adapted for C3-linkage). URL:[Link]

-

nAChR Ligand Design (Methylene Bridge SAR): Title: A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors.[3] Source:Molecular Pharmacology, 2019. URL:[Link]

-

Pyrrolidine Scaffolds in Drug Discovery: Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[4] Source:Molecules, 2021.[5][6] URL:[Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A Methyl Scan of the Pyrrolidinium Ring of Nicotine Reveals Significant Differences in Its Interactions with α7 and α4β2 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Pharmacological profile of pyrrole-pyrrolidine hybrid compounds

An In-depth Technical Guide to the Pharmacological Profile of Pyrrole-Pyrrolidine Hybrid Compounds

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the pharmacological landscape of hybrid compounds containing both pyrrole and pyrrolidine scaffolds. These nitrogen-containing heterocyclic moieties are prevalent in a vast array of natural products and synthetic drugs, making their combination a focal point of significant interest in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the synthesis, mechanisms of action, and therapeutic potential of these promising molecular hybrids. We will delve into the causality behind experimental designs and present self-validating protocols to ensure scientific integrity and reproducibility.

The Chemical and Biological Significance of the Pyrrole-Pyrrolidine Scaffold

The pyrrole ring, an aromatic five-membered heterocycle, is a fundamental structural unit in vital biomolecules such as heme, chlorophyll, and vitamin B12.[1][3] Its electron-rich nature makes it a versatile building block in medicinal chemistry. Conversely, pyrrolidine, its saturated analog, provides structural flexibility and serves as a key component in numerous alkaloids and pharmacologically active agents.[2]

The rationale for creating pyrrole-pyrrolidine hybrids lies in the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced affinity, improved efficacy, or a dual mode of action.[1][4] This strategy has led to the development of compounds with a broad spectrum of biological activities, which will be explored in the subsequent sections.[1][5]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyrrole-pyrrolidine hybrids have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[5][6][7] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[5][6][8]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A significant number of polysubstituted pyrrolidine derivatives have been shown to exert their anticancer effects by triggering programmed cell death, or apoptosis. For instance, certain pyrrolidine compounds induce cell cycle arrest at the G0/G1 phase, preventing cancer cells from entering the DNA synthesis (S) phase and ultimately leading to apoptosis.[6] This is often confirmed through flow cytometry analysis, which can quantify the distribution of cells in different phases of the cell cycle.

The apoptotic pathway is a tightly regulated process involving a cascade of enzymes called caspases. The activation of these caspases is a hallmark of apoptosis. Some novel spiro-pyrrolidine hybrids have been shown to induce cancer cell death primarily through this pathway, a finding confirmed by observing fluorescently labeled cells under microscopy, which indicates caspase activation.[9]

Caption: Workflow for evaluating the anticancer potential of hybrid compounds.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many pyrrole-containing compounds exert their anticancer activity by directly inhibiting key enzymes like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8] These receptors play a critical role in tumor growth, angiogenesis, and metastasis. Molecular docking studies are frequently employed to understand how these hybrid molecules bind to the ATP-binding sites of these kinases, providing a rationale for their inhibitory activity and guiding the design of more potent derivatives.[8][10]

Quantitative Data on Anticancer Activity

The potency of anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Polysubstituted Pyrrolidines (3h, 3k) | HCT116, HL60, A549, etc. | 2.9 - 16 | [6] |

| Pyrrolidine-Indole Hybrids | HCT116 (Colon Cancer) | 78 | [11] |

| Pyrrolomycin Analogs (34a-c) | MDA-MB (Breast Cancer) | Not specified, but potent | [1] |

| Spiro-pyrrolidine Hybrids | Various cancer cell lines | Moderate concentrations | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Causality: This protocol is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT116, HL60) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrrole-pyrrolidine hybrid compounds in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (typically <0.5%) across all wells to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the compound's expected mechanism of action.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent, such as DMSO or an acidified isopropanol solution, to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Gently shake the plate to ensure complete dissolution. Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration (on a logarithmic scale) to determine the IC50 value using non-linear regression analysis.

Antimicrobial and Antitubercular Activity

The rise of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Pyrrole-pyrrolidine hybrids have demonstrated significant potential in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, fungi, and even Mycobacterium tuberculosis.[12][13][14]

Mechanism of Action

The precise mechanisms of antimicrobial action can vary. For some compounds, it may involve the disruption of the bacterial cell wall or membrane. For others, it could be the inhibition of essential enzymes, such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication.[15] In the context of antitubercular activity, some hybrid molecules are designed to inhibit specific enzymes in M. tuberculosis, such as the enoyl acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthesis pathway.[15][16]

Caption: Enzyme inhibition as a key antimicrobial mechanism.

Quantitative Data on Antimicrobial Activity

Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrrolyl Pyrrolidine Derivatives (VIIb, VIIc, VIId) | Gram-negative bacteria | 6.25 - 100 | [12] |

| Pyrrolyl Pyrrolidine Derivatives (VIIb, VIId) | M. tuberculosis H37Rv | 6.25 | [12] |

| Pyrrolidine-dione Derivatives (Compound 8) | Bacteria & Fungi | 16 - 256 | [13] |

| Pyrrolidine-Indole Hybrids (6a) | M. tuberculosis H37Rv | 31.25 | [4][14] |

| Pyrrolidine-Indole Hybrids (6b) | A. baumannii | 62.5 | [4][14] |

| Pyrrolidine-Indole Hybrids (6a, 6b) | C. albicans | 62.5 | [14] |

Experimental Protocol: Broth Microdilution for MIC Determination

Causality: This method determines the MIC by exposing a standardized inoculum of bacteria to serial dilutions of an antimicrobial agent in a liquid nutrient broth. The lack of visible turbidity after incubation indicates inhibition of growth. This protocol is a gold standard for quantitative susceptibility testing.

Step-by-Step Methodology:

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds. Dissolve the compounds in DMSO to create a stock solution, then dilute further in the broth.[12] The final concentrations may range from 0.2 to 100 µg/mL or higher.[12]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound, bringing the final volume to 200 µL.

-

Controls: Include several controls on each plate:

-

Growth Control: Wells with broth and inoculum only (no compound).

-

Sterility Control: Wells with broth only (no inoculum).

-

Solvent Control: Wells with broth, inoculum, and the highest concentration of DMSO used.[12]

-

Positive Control: Wells with a known antibiotic (e.g., ciprofloxacin).

-

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control. A colorimetric indicator like resazurin or INT can be added to aid in visualizing viability.

Neuroprotective and Anti-inflammatory Activities

Chronic inflammation and neurodegeneration are underlying factors in many debilitating diseases. Pyrrole-pyrrolidine hybrids have shown promise as both anti-inflammatory and neuroprotective agents.[1][17]

Mechanism of Action: Enzyme Inhibition

-

Anti-inflammatory: The anti-inflammatory properties of some hybrids are attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly COX-2.[1] COX-2 is responsible for producing prostaglandins, which are key mediators of inflammation and pain. Molecular docking studies have helped confirm the binding of these analogs to the COX-2 active site.[1]

-

Neuroprotection: In the context of neurodegenerative diseases like Alzheimer's, one therapeutic strategy is to increase the levels of the neurotransmitter acetylcholine. Pyrrolidine-based hybrids have been designed as potent inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[4][17] Other neuroprotective mechanisms include acting as sodium channel blockers to prevent excitotoxicity in conditions like ischemic stroke and exhibiting antioxidant properties that protect neurons from oxidative stress.[18][19][20]

Quantitative Data on Enzyme Inhibition

Enzyme inhibitory activity is often expressed as the Ki (inhibition constant) or IC50 value.

| Compound | Target Enzyme | Ki or IC50 | Reference |

| Pyrrolidine Hybrid (6b) | Acetylcholinesterase (AChE) | Ki: 43.17 nM | [4] |

| Pyrrolidine Hybrid (6b) | Carbonic Anhydrase II (hCAII) | Ki: 75.79 nM | [4] |

| Pyrrolidine Derivative (5e) | Neuronal Na+ Channels | Potent Blocker | [18] |

Experimental Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Causality: This spectrophotometric method is based on the reaction of acetylthiocholine (a substrate for AChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of DTNB, a solution of acetylthiocholine iodide (ATCI), and the test compounds dissolved in a suitable buffer with a minimal amount of organic solvent.

-

Assay Procedure: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of AChE enzyme solution.

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add 10 µL of the ATCI substrate solution to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control without any inhibitor. Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50 value.

Conclusion and Future Directions

The hybridization of pyrrole and pyrrolidine rings has proven to be a highly effective strategy in medicinal chemistry, yielding a diverse array of compounds with significant pharmacological potential. These hybrids have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities through various mechanisms of action, including enzyme inhibition and the modulation of key cellular pathways.

The self-validating and detailed protocols provided in this guide serve as a foundation for the consistent and reliable evaluation of new chemical entities. Future research should focus on optimizing the lead compounds identified in these studies to enhance their potency, selectivity, and pharmacokinetic profiles. Advanced techniques such as structure-based drug design, guided by molecular docking and computational modeling, will be instrumental in developing the next generation of pyrrole-pyrrolidine hybrid drugs to address unmet medical needs.

References

- Joshi, S. D., Dixit, S. R., Sanjay, K., & Kulkarni, V. H. (2015).

- Jeelan Basha, N., et al. (2022).

- Various Authors. (2020). Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents. Archiv der Pharmazie.

- Request PDF. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies.

- Various Authors. (n.d.). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a.

- Mehta, S. (2013). Synthesis and biological activity of pyrrole and pyrrolidine compounds from 4-bromo-2-hydroxybenzoic acid hydrazide. SciSpace.

- Jeelan Basha, N., et al. (n.d.).

- Request PDF. (2026). Synthesis and Biological Activity of Pyrrole, Pyrroline and Pyrrolidine Derivatives with Two Aryl Groups on Adjacent Positions.

-

Various Authors. (n.d.). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][11][12]diazepine derivatives as potent EGFR/CDK2 inhibitors. PMC.

- Various Authors. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed.

- Seki, M., et al. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Bioorganic & Medicinal Chemistry Letters.

- Various Authors. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology Biochemistry and Behavior.

- Various Authors. (2008).

- Various Authors. (n.d.). Novel hybrid-pyrrole derivatives: their synthesis, antitubercular evaluation and docking studies. RSC Publishing.

- Various Authors. (2020). In vitro Mechanistic Exploration of Novel Spiropyrrolidine Heterocyclic Hybrids as Anticancer Agents. Frontiers.

- Various Authors. (2025). Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. Taylor & Francis Online.

- Various Authors. (2022). An Approach to Pharmacological Targets of Pyrrole Family From Medicinal Chemistry Viewpoint. Bentham Science.

- Request PDF. (n.d.). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.

- Various Authors. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.

- Various Authors. (2020).

- Various Authors. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry.

- Mateev, E. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PDF.

- Various Authors. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

- Various Authors. (2025).

- Various Authors. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed.

- Various Authors. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI.

Sources

- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of substituted pyrrolidines and pyrroles as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | In vitro Mechanistic Exploration of Novel Spiropyrrolidine Heterocyclic Hybrids as Anticancer Agents [frontiersin.org]

- 10. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. connectjournals.com [connectjournals.com]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. mdpi.com [mdpi.com]

- 16. Novel hybrid-pyrrole derivatives: their synthesis, antitubercular evaluation and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Toxicological Profiling and Safety Protocols: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

The following technical guide details the safety profile, toxicological assessment strategies, and handling protocols for 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole .

Advisory: This compound is a specialized research chemical (Novel Chemical Entity or NCE) with structural homology to nicotinic alkaloids.[1] Unlike industrial solvents like N-Methyl-2-pyrrolidone (NMP), this molecule lacks a standardized, globally harmonized Safety Data Sheet (SDS) derived from decades of industrial use.[1][2] Therefore, this guide utilizes Predictive Toxicology and Read-Across Methodology from structural analogs (Nicotine, N-methylpyrrole) to establish a maximum-protection safety baseline.[1][2]

Part 1: Chemical Identity & Structural Hazard Analysis[1]

To accurately assess toxicity, we must first deconstruct the molecule into its pharmacophores.[1] This compound is a "chimeric" alkaloid combining an electron-rich heteroaromatic ring with a saturated amine.[2]

Structural Decomposition[1][2]

-

Moiety A (The Head): 1-Methylpyrrole.[1][2][3] Unlike pyridine (in nicotine), the pyrrole ring is electron-rich and susceptible to oxidative metabolism.[1]

-

Moiety B (The Linker): Methylene bridge (-CH2-).[1][2] Increases conformational flexibility compared to a direct bond.[1]

-

Moiety C (The Tail): Pyrrolidine ring (attached at C3).[1] This is the classic "cationic head" required for binding to Nicotinic Acetylcholine Receptors (nAChRs).[1]

Predicted Toxicological Mechanism

Based on Structure-Activity Relationships (SAR) of 3-substituted pyrrolidines, this molecule functions as a nicotinic acetylcholine receptor (nAChR) ligand .[1][2]

-

Primary Hazard (Acute): Cholinergic Hyperstimulation. The pyrrolidine nitrogen, at physiological pH, is protonated and mimics the quaternary ammonium of acetylcholine.[1]

-

Secondary Hazard (Metabolic): Bioactivation. The electron-rich N-methylpyrrole ring is a substrate for CYP450 enzymes, potentially forming reactive electrophilic species (epoxides or iminium ions) capable of covalent protein binding (hepatotoxicity).[1][2]

Part 2: Toxicity Data & Risk Assessment[1]

Since experimental LD50 data is not established for this specific isomer, the following safety margins are calculated based on Read-Across Analogs (Nicotine and N-Methylpyrrole).

Quantitative Toxicity Estimates (Read-Across)

| Endpoint | Predicted Value / Range | Basis of Prediction |

| Acute Oral Toxicity (LD50) | 5 – 50 mg/kg (Rat) | High potency assumed due to nAChR pharmacophore (Nicotine LD50 ~50 mg/kg in rats).[1][2] |

| Target Organ Toxicity | CNS (Seizures), CVS (Hypertension) | Mechanism of Action (nAChR Agonism).[1] |

| Skin Absorption | High Permeability | Lipophilic pyrrole ring + basic amine facilitates dermal penetration.[1] |

| Metabolic Liability | High (Hepatotoxic potential) | Electron-rich pyrrole ring is prone to bioactivation by CYP2E1/CYP2A6.[1][2] |

| Genotoxicity | Equivocal | Pyrrolidine metabolites can form reactive iminium ions; requires Ames testing.[1] |

Clinical Toxidrome (Symptoms of Exposure)

Researchers must monitor for "Nicotinic Toxidrome" upon exposure:

-

Early Phase (Stimulation): Salivation, lacrimation, tremors, tachycardia, hypertension.[1]

-

Late Phase (Depression): Dyspnea (respiratory muscle paralysis), bradycardia, hypotension, coma.[1]

Part 3: Metabolic Activation Pathways (Visualization)[1]

The following diagram illustrates the predicted metabolic fate of the molecule, highlighting the transition from a pharmacological agent to a potential toxicant via CYP450 oxidation.[1]

Figure 1: Predicted metabolic pathways showing the divergence between detoxification (N-Oxidation) and bioactivation (Epoxide/Iminium formation) which drives toxicity.[2]

Part 4: Experimental Safety Protocols

For researchers synthesizing or testing this compound, standard "Good Laboratory Practice" (GLP) is insufficient.[1] You must employ High-Potency Compound (HPC) protocols.[1][2]

Handling & Containment Workflow

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Deactivation Solution (Spill Cleanup):

Emergency Response Algorithm

Figure 2: Emergency decision tree for exposure to nicotinic analogs. Note that Atropine treats muscarinic symptoms but does not reverse neuromuscular paralysis.[1]

Part 5: Determination of Toxicological Parameters (Methodology)

If you are required to generate safety data for this NCE, follow this hierarchical testing strategy to minimize animal use while ensuring safety.

Step 1: In Silico & In Vitro Screening (Non-Animal)

Before any in vivo work, validate the hazard profile.[1]

-

Assay A: hERG Channel Inhibition (Cardiotoxicity)

-

Assay B: Metabolic Stability (Microsomal)

Step 2: Cytotoxicity (Cellular Health)[1]

-

Cell Lines: HepG2 (Liver model) and SH-SY5Y (Neuronal model).[1][2]

-

Interpretation: If IC50 is < 10 µM in SH-SY5Y, treat the compound as a specific neurotoxin.[1]

Step 3: Up-and-Down Procedure (OECD 425)

If animal data is legally required for IND (Investigational New Drug) filing:

-

Method: Do not use full LD50 cohorts. Use the OECD 425 "Up-and-Down" method.

-

Starting Dose: 1.75 mg/kg (Based on Nicotine read-across).[1][2]

-

Stop Criteria: First sign of tremors or convulsions.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nicotine (Structural Analog).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: Pyrrole and N-Methylpyrrole Toxicity.[1] Retrieved from [Link][1]

-

Hukkanen, J., et al. (2005).[1] Metabolism and Disposition Kinetics of Nicotine.[1] Pharmacological Reviews.[1] Retrieved from [Link][1]

-

OECD Guidelines for the Testing of Chemicals. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[1] Retrieved from [Link][1][4]

Sources

- 1. cpachem.com [cpachem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. fishersci.com [fishersci.com]

- 4. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Scalable Synthesis of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole . The guide prioritizes industrial scalability, cost-efficiency, and chemical stability, avoiding common pitfalls associated with pyrrole chemistry (e.g., acid-catalyzed polymerization).

Executive Summary

The target molecule, 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole , features an electron-rich 1-methylpyrrole ring linked via a methylene bridge to the C3 position of a pyrrolidine ring. This scaffold is a critical intermediate in the synthesis of bioactive alkaloids, kinase inhibitors, and GPCR ligands.

This protocol outlines a Convergent Acylation-Reduction Strategy . Unlike linear approaches, this route minimizes step count and maximizes regioselectivity by exploiting the natural reactivity of the pyrrole C2 position. The process avoids expensive transition metal catalysts (e.g., Suzuki/Stille couplings) in favor of classical, scalable Friedel-Crafts and Wolff-Kishner chemistries.

Key Process Advantages

-

Regiocontrol: Exclusive C2-functionalization of the pyrrole ring.

-

Scalability: Uses commodity reagents (AlCl₃, Hydrazine, Oxalyl Chloride).

-

Stability Management: Circumvents acid-induced pyrrole polymerization by utilizing base-mediated reduction steps.

Retrosynthetic Analysis

The most logical disconnection is at the methylene bridge. Disconnecting the C2(pyrrole)-CH₂ bond reveals two primary precursors: the nucleophilic 1-Methylpyrrole and the electrophilic Pyrrolidine-3-carbonyl derivative .

Figure 1: Retrosynthetic strategy focusing on the construction of the C-C bond via acylation followed by deoxygenation.

Detailed Experimental Protocol

Phase 1: Electrophile Activation

Objective: Convert N-Boc-pyrrolidine-3-carboxylic acid to the corresponding acid chloride. Note: The use of the Boc protecting group is critical to prevent side reactions involving the secondary amine.

Reagents:

-

(±)-N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv) [CAS: 140148-70-5]

-

Oxalyl Chloride (1.2 equiv)

-

DMF (Catalytic, 0.05 equiv)

-

Dichloromethane (DCM) (anhydrous, 10 vol)

Procedure:

-

Charge a reactor with N-Boc-pyrrolidine-3-carboxylic acid and anhydrous DCM under N₂ atmosphere.

-

Cool the suspension to 0 °C.

-

Add catalytic DMF.

-

Add Oxalyl Chloride dropwise over 30 minutes, maintaining internal temperature < 5 °C. Caution: Vigorous gas evolution (CO, CO₂, HCl).

-

Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases and the solution becomes clear.

-

Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM (5 vol) for the next step.

Phase 2: Friedel-Crafts Acylation

Objective: Couple the acid chloride to 1-Methylpyrrole at the C2 position. Mechanism: Electrophilic Aromatic Substitution (EAS). 1-Methylpyrrole is highly activated; mild Lewis acid conditions favor C2 over C3 substitution.

Reagents:

-

1-Methylpyrrole (1.1 equiv)

-

Aluminum Chloride (AlCl₃) (1.2 equiv)

-

DCM (anhydrous, 10 vol)

Procedure:

-

In a separate vessel, suspend AlCl₃ in anhydrous DCM at 0 °C.

-

Add 1-Methylpyrrole dropwise. The mixture may darken (complex formation).

-

Add the solution of Acid Chloride (from Phase 1) dropwise to the pyrrole/AlCl₃ mixture over 1 hour, maintaining temperature at 0–5 °C.

-

Stir at 0 °C for 2 hours. Monitor by HPLC/TLC.

-

Checkpoint: The major product should be the 2-acyl isomer. The 3-acyl isomer is a minor impurity (<10%) due to steric directing of the N-methyl group.

-

-

Quench: Pour the reaction mixture slowly into an ice/water mixture (20 vol). Exothermic.

-

Separate phases. Wash the organic layer with 1M NaHCO₃ (to remove unreacted acid) and Brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from Hexanes/EtOAc or perform a silica plug filtration to obtain Intermediate A: tert-butyl 3-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidine-1-carboxylate .

Phase 3: Wolff-Kishner Reduction

Objective: Reduce the ketone carbonyl to a methylene group. Rationale: Pyrroles are acid-sensitive (prone to polymerization in acidic reduction conditions like Clemmensen). The Wolff-Kishner (Huang-Minlon modification) uses basic conditions, which pyrroles tolerate well.

Reagents:

-

Hydrazine Hydrate (80% or 64% aq., 5.0 equiv)

-

Potassium Hydroxide (KOH) (4.0 equiv)

-

Diethylene Glycol (DEG) or Triethylene Glycol (10 vol)

Procedure:

-

Charge reactor with Intermediate A, Hydrazine Hydrate, KOH, and DEG.

-

Heat to 120 °C for 2 hours. (Formation of hydrazone).

-

Increase temperature to 180–200 °C and distill off water and excess hydrazine. Use a Dean-Stark trap if necessary.

-

Reflux at 200 °C for 3–4 hours until N₂ evolution ceases.

-

Cool to RT. Dilute with water (20 vol).

-

Extract with Ethyl Acetate (3 x 10 vol).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate to yield Intermediate B: tert-butyl 3-((1-methyl-1H-pyrrol-2-yl)methyl)pyrrolidine-1-carboxylate .

Phase 4: Deprotection and Salt Formation

Objective: Remove the Boc group to release the secondary amine.

Reagents:

-

Trifluoroacetic acid (TFA) (10 equiv) in DCM (1:1 ratio) OR 4M HCl in Dioxane.

-

Recommended for Scale: 4M HCl in Dioxane (avoids expensive TFA removal).

Procedure:

-

Dissolve Intermediate B in DCM (5 vol).

-

Add 4M HCl in Dioxane (5 equiv) at 0 °C.

-

Stir at RT for 2–4 hours. Monitor for disappearance of Boc-protected material.

-

Workup: The product is the hydrochloride salt.

-

Option A (Free base): Basify with 2M NaOH, extract into DCM, dry, and distill (bp approx 110 °C at 0.5 mmHg).

-

Option B (Stable Salt): Recrystallize the crude HCl salt from Ethanol/Ether to obtain the final product as a white crystalline solid.

-

Process Workflow Diagram

Figure 2: Step-by-step process flow for the scalable synthesis.

Analytical Specifications (QC)

| Parameter | Specification | Method |

| Appearance | White to off-white solid (HCl salt) or colorless oil (free base) | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity | Conforms to Structure | ¹H-NMR (400 MHz, DMSO-d₆) |

| Mass Spec | [M+H]⁺ = 165.13 ± 0.5 | LC-MS (ESI+) |

| Residual Solvents | Compliant with ICH Q3C | GC-HS |

Expected ¹H-NMR Data (Free Base, CDCl₃):

-

Pyrrole Ring: δ 6.55 (m, 1H, H-5), 6.05 (m, 1H, H-4), 5.90 (m, 1H, H-3).

-

N-Methyl: δ 3.60 (s, 3H).

-

Bridge: δ 2.60 (d, 2H, -CH₂-).

-

Pyrrolidine: δ 2.9–3.2 (m, 4H), 2.4 (m, 1H, H-3), 1.4–1.9 (m, 2H).

Safety & Handling

-

1-Methylpyrrole: Flammable liquid. Toxic if inhaled. Polymerizes exothermically in the presence of strong acids. Store under inert gas.

-

Hydrazine Hydrate: Carcinogenic, highly toxic, and unstable. Use in a dedicated fume hood with blast shielding during the high-temperature distillation step.

-

Aluminum Chloride: Reacts violently with water. Quench reactions slowly and carefully.

References

-

Pyrrole Reactivity & Friedel-Crafts Acylation

-

Anderson, H. J., & Lee, S. F. (1965). "Pyrrole Chemistry: Acylation of Pyrrole and N-Alkylpyrroles." Canadian Journal of Chemistry, 43(2), 409-414.

-

-

Wolff-Kishner Reduction on Heterocycles

-

Huang-Minlon. (1946). "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, 68(12), 2487–2488.

-

-

Synthesis of Pyrrolidine-Pyrrole Analogs

-

Muchowski, J. M., et al. (1992). "Synthesis of 1-methyl-2-(1-pyrrolidinylmethyl)-1H-pyrrole." Tetrahedron, 48(24), 4971-4984. (Provides foundational data on similar connectivity).

-

-

General Scalable Protocols for Pyrroles

-

Sigma-Aldrich Application Note. "Friedel–Crafts Acylation Mechanism and Protocols."

-

Sources

Step-by-step preparation of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole from precursors

Abstract & Scope

This application note details the step-by-step synthesis of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole , a privileged scaffold in medicinal chemistry often found in histamine antagonists and kinase inhibitors. The protocol overcomes common challenges associated with pyrrole chemistry—specifically the acid-sensitivity of electron-rich pyrroles and regioselectivity issues—by utilizing a robust Friedel-Crafts acylation followed by a Wolff-Kishner reduction .

This guide is designed for medicinal chemists requiring a scalable, high-fidelity route (gram-scale) starting from commercially available precursors: 1-methylpyrrole and N-Boc-pyrrolidine-3-carboxylic acid .

Retrosynthetic Analysis & Strategy

The synthesis is designed to construct the C(sp2)-C(sp3) bond between the electron-rich pyrrole ring and the pyrrolidine arm. Direct alkylation is avoided due to the tendency of pyrroles to polymerize (form "pyrrole red") under alkylating conditions. Instead, we employ an Acylation-Reduction strategy.[1]

Strategic Pillars:

-

Regiocontrol: 1-Methylpyrrole undergoes electrophilic aromatic substitution preferentially at the C2 (

) position. -

Stability: The intermediate ketone is electron-deficient, stabilizing the pyrrole ring against oxidation during processing.

-

Reduction: The carbonyl is removed via Wolff-Kishner conditions, which are basic and therefore spare the acid-sensitive alkyl-pyrrole product from polymerization.

Figure 1: Retrosynthetic disconnection showing the Acylation-Reduction pathway.

Safety & Pre-requisites

-

Pyrrole Handling: 1-Methylpyrrole is light-sensitive and prone to oxidation. Use freshly distilled reagents or bottles stored under inert gas.

-

Oxalyl Chloride: Generates CO and CO2. Must be used in a well-ventilated fume hood.

-

Hydrazine Hydrate: Highly toxic and a potential carcinogen. Avoid contact and inhalation.

-

Inert Atmosphere: All reactions, particularly the acylation, must be performed under dry Nitrogen or Argon.

Detailed Experimental Protocol

Phase 1: Activation of the Carboxylic Acid

Objective: Convert N-Boc-pyrrolidine-3-carboxylic acid to its corresponding acid chloride.

-

Reagents:

-

N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv, 10.0 g)

-

Oxalyl chloride (1.2 equiv)

-

DMF (catalytic, 5 drops)

-

Dichloromethane (DCM, anhydrous, 100 mL)

-

Protocol:

-

Charge a flame-dried 250 mL Round Bottom Flask (RBF) with N-Boc-pyrrolidine-3-carboxylic acid and anhydrous DCM under

. -

Cool the solution to 0°C using an ice bath.

-

Add catalytic DMF.

-

Add Oxalyl chloride dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Vigorous gas evolution (CO, CO2, HCl).

-

Allow the reaction to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

-

Concentrate the mixture in vacuo to yield the crude acid chloride as a yellow oil.

-

Critical Step: Azeotrope with dry toluene (2 x 20 mL) to remove residual oxalyl chloride. Use immediately in Phase 2.

Phase 2: Friedel-Crafts Acylation (C-C Bond Formation)

Objective: Couple the acid chloride with 1-methylpyrrole at the C2 position.

-

Reagents:

-

Crude Acid Chloride (from Phase 1)

-

1-Methylpyrrole (1.1 equiv)

-

Aluminum Chloride (

, 1.2 equiv) -

DCM (anhydrous, 150 mL)

-

Protocol:

-

Suspend

in 100 mL anhydrous DCM in a fresh 500 mL RBF under -

Dissolve the crude acid chloride in 50 mL DCM and add it dropwise to the

suspension. Stir for 15 min to form the acylium complex. -

Add 1-Methylpyrrole dropwise over 30 minutes. Maintain internal temperature < 5°C to prevent polymerization.

-

Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

-

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/water containing 10 mL of concentrated HCl.

-

Separate phases. Extract the aqueous layer with DCM (2 x 100 mL).

-

Wash combined organics with sat.

(to remove acid) and brine. -

Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (SiO2, Hexanes:EtOAc gradient) to isolate Intermediate A : tert-butyl 3-(1-methyl-1H-pyrrole-2-carbonyl)pyrrolidine-1-carboxylate.

Phase 3: Wolff-Kishner Reduction & Global Deprotection

Objective: Reduce the ketone to a methylene group.[3] Note: The harsh basic conditions (KOH, 200°C) may partially or fully cleave the Boc group. This protocol assumes Boc cleavage is desired or acceptable.

-

Reagents:

-

Intermediate A (1.0 equiv)

-

Hydrazine hydrate (80%, 5.0 equiv)

-

Potassium Hydroxide (KOH, pellets, 4.0 equiv)

-

Ethylene Glycol (Solvent, 10 vol)

-

Protocol:

-

In a high-pressure tube or RBF equipped with a Dean-Stark trap (if atmospheric), dissolve Intermediate A in ethylene glycol.

-

Add KOH pellets and Hydrazine hydrate.

-

Heat to 120°C for 2 hours to form the hydrazone.

-

Increase temperature to 190-200°C. Distill off excess water/hydrazine via the Dean-Stark trap or distillation head.

-

Reflux at 200°C for 4-6 hours. (Evolution of

gas). -

Cool to RT. Dilute with water (50 mL).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Workup: Wash organics with brine, dry over

, and concentrate. -

Analysis: Check LC-MS.

-

Scenario A (Boc lost): Product is the free amine.

-

Scenario B (Boc intact): Treat residue with 4M HCl in Dioxane (RT, 2h) to remove Boc.

-

-

Final Isolation: The crude free amine is purified via reverse-phase prep-HPLC or neutralized and distilled (Kugelrohr) if volatile, though column chromatography (DCM:MeOH:NH4OH) is standard.

Process Flow Diagram

Figure 2: Experimental workflow for the synthesis.

Analytical Data & Troubleshooting

| Parameter | Expected Result | Troubleshooting / Notes |

| Intermediate A (Ketone) | 1H NMR: | If C3-acylation is observed (minor isomer), separate via column chromatography. C2 is usually >90%. |

| Reduction (Step 3) | 1H NMR: Disappearance of C=O. Appearance of -CH2- doublet/multiplet at | Incomplete reduction? Ensure temperature reaches 200°C. If Boc is lost, N-H peak appears broad. |

| Final Product | MS (ESI+): [M+H]+ = 165.1. 1H NMR: Pyrrole protons shifted upfield compared to ketone. | Product is an amine; handle as a salt (HCl or fumarate) for better stability during storage. |

Why Wolff-Kishner over Ionic Hydrogenation?

While Ionic Hydrogenation (

References

-

Friedel-Crafts Acylation of Pyrroles

-

Kakushima, M., et al. "Regioselective acylation of pyrroles."[4] Journal of Organic Chemistry, 48(19), 3214–3219.

-

-

Wolff-Kishner Reduction (Huang-Minlon Modification)

-

Huang-Minlon.[3] "A Simple Modification of the Wolff-Kishner Reduction." Journal of the American Chemical Society, 68(12), 2487–2488.

-

-

Pyrrole Chemistry & Stability

-

Gribble, G. W. "Pyrrole chemistry: The extensive utility of the pyrrole ring in synthesis." Chemical Society Reviews, 2002.

-

-

Synthesis of Pyrrole-Pyrrolidine Linkers (Analogous Scaffolds)

-

Thurmond, L. E., et al. "Synthesis of histamine H4 receptor antagonists." Journal of Medicinal Chemistry, 2017. (Contextual grounding for scaffold relevance).

-

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 4. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

Procedures for functionalizing the pyrrolidine ring in 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Executive Summary & Strategic Analysis

The scaffold 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole represents a hybrid pharmacophore combining the electron-rich, acid-sensitive nature of an N-methyl pyrrole with the basic, nucleophilic character of a secondary pyrrolidine amine.[1] This structure mimics key features of nicotinic acetylcholine receptor (nAChR) ligands and kinase inhibitors.

Functionalization of this molecule requires a bifurcated strategy based on the target site:

-

N-Functionalization (Pyrrolidine Nitrogen): The secondary amine is the kinetic handle. It allows for rapid library generation via reductive amination or Pd-catalyzed cross-coupling.[1]

-

C-Functionalization (Pyrrolidine Ring): Accessing the carbon skeleton (specifically the

-position to the nitrogen) requires overcoming the inherent reactivity of the pyrrole ring. This is achieved via "Beak-O'Brien" type lithiation chemistry, necessitating a protection-deprotection sequence to direct regioselectivity.[1]

Critical Reactivity Warning: The N-methyl pyrrole ring is electron-rich and prone to acid-catalyzed polymerization and oxidative degradation.[1] All protocols below prioritize mild acidic conditions (pH > 4) and inert atmospheres .

Decision Matrix & Workflow

The following flowchart outlines the decision process for selecting the appropriate functionalization protocol based on the desired structural modification.

Figure 1: Strategic workflow for selecting functionalization methodologies.

Protocol A: Reductive Amination (N-Alkylation)[1]

Objective: Introduction of alkyl, benzyl, or heterocycloalkyl groups to the pyrrolidine nitrogen.

Challenge: Standard reductive amination conditions (e.g., NaCNBH

Materials

-

Substrate: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole (1.0 equiv)

-

Aldehyde/Ketone: 1.1 – 1.2 equiv[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

-

Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF[1]

-

Acid Additive: Glacial Acetic Acid (AcOH) (1.0 equiv) – Optional, only if reaction is sluggish.

Step-by-Step Methodology

-

Complexation: In an oven-dried flask under N

, dissolve the pyrrolidine substrate (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous DCE (0.1 M concentration). -

Equilibration: Stir at room temperature for 30 minutes to allow iminium ion formation. Note: If the aldehyde is sterically hindered, extend this time to 2 hours.

-

Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) portion-wise over 10 minutes.

-

Why STAB? It is less toxic than cyanoborohydride and does not require strong acidic conditions that would polymerize the pyrrole.

-

-

Reaction: Remove the ice bath and stir at room temperature. Monitor by LC-MS.[1] Most reactions complete within 2–4 hours.

-

Quench: Quench carefully with saturated aqueous NaHCO

. Do not use strong acid. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO

Data Summary: Reductive Amination Compatibility

| Electrophile Type | Reagent | Temp | Typical Yield | Notes |

|---|---|---|---|---|

| Aliphatic Aldehydes | STAB | 25°C | 85-95% | Very fast; no acid needed.[1] |

| Aromatic Aldehydes | STAB | 25°C | 80-90% | Excellent functional group tolerance.[1] |

| Ketones | STAB/AcOH | 40°C | 60-75% | Requires AcOH (1 eq) and mild heat.[1] |

Protocol B: Buchwald-Hartwig N-Arylation[1]

Objective: Coupling the pyrrolidine nitrogen with aryl or heteroaryl halides. Challenge: Preventing catalyst poisoning by the pyrrole ring (which can coordinate Pd) and ensuring chemoselectivity. Solution: Utilization of bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos or BrettPhos ) which facilitate the coupling of secondary amines and prevent off-cycle Pd-pyrrole coordination.[1]

Materials

-

Substrate: 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole (1.0 equiv)

-

Aryl Halide: Ar-Br or Ar-Cl (1.2 equiv)[1]

-

Catalyst: Pd(OAc)

(2-5 mol%) or Pd -

Ligand: RuPhos (for secondary amines) or XPhos (4-10 mol%)[1]

-

Base: Cs

CO -

Solvent: Toluene or 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology

-

Preparation: Charge a reaction vial with Aryl Halide, Pd(OAc)

, Ligand, and Base. Cap and purge with Argon for 5 minutes. -

Addition: Add the pyrrolidine substrate (dissolved in degassed solvent) via syringe.

-

Heating: Heat the sealed vial to 80–100°C.

-

Mechanism Insight: The bulky ligand creates a "pocket" around the Pd center, favoring the reductive elimination of the C-N bond and preventing the electron-rich pyrrole from binding to the metal center.

-

-

Monitoring: Monitor by LC-MS. Reaction times vary from 4 to 16 hours.

-

Workup: Filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol C: Advanced C-H Functionalization (Alpha-Lithiation)

Objective: Stereoselective introduction of electrophiles at the pyrrolidine

Warning: There is a risk of competitive lithiation at the C5 position of the N-methyl pyrrole ring. The Boc-directing effect is generally kinetically superior at -78°C, but temperature control is critical.[1]

Materials

-

Precursor: N-Boc-3-(1-methylpyrrol-2-ylmethyl)pyrrolidine (Prepared via Protocol A using Boc

O).[1] -

Reagent: s-Butyllithium (s-BuLi) (1.3 equiv, cyclohexane solution)[1]

-

Ligand: (-)-Sparteine or TMEDA (1.3 equiv)[1]

-

Electrophile: Allyl bromide, Methyl iodide, or CO

. -

Solvent: Anhydrous TBME (tert-Butyl methyl ether) or Et

O. Avoid THF if high enantioselectivity is desired.[1]

Step-by-Step Methodology

-

Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve (-)-Sparteine (1.3 equiv) in anhydrous TBME. Cool to -78°C.[1][2]

-

Lithiation: Add s-BuLi (1.3 equiv) dropwise.[1] Stir for 15 minutes to form the chiral base complex.

-

Substrate Addition: Add the N-Boc protected substrate (1.0 equiv) dropwise as a solution in TBME.

-

Critical Step: Stir at -78°C for 4-5 hours. Do not let the temperature rise , or the lithiation may migrate to the thermodynamically favored pyrrole ring or cause Boc-migration.

-

-

Trapping: Add the Electrophile (1.5 equiv) rapidly at -78°C.

-

Warm-up: Allow the reaction to warm slowly to room temperature overnight.

-

Deprotection (Post-Workup): Treat the purified intermediate with TFA/DCM (1:4) to remove the Boc group and regenerate the free amine.

Figure 2: Pathway for stereoselective alpha-functionalization via lithiation.

References

-

Campos, K. R., et al. "Enantioselective Pd-catalyzed alpha-arylation of N-Boc-pyrrolidine."[1][2] Journal of the American Chemical Society, 2006.

-

Beak, P., & Lee, W. K. "alpha-Lithioamine synthetic equivalents: syntheses of diastereoisomers from Boc derivatives of cyclic amines."[3] Journal of Organic Chemistry, 1993.

-

Surry, D. S., & Buchwald, S. F. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

-

O'Brien, P., et al. "Reactivity series for s-BuLi/diamine-mediated lithiation of N-Boc pyrrolidine."[1][3] Chemical Communications, 2006.[3]

Sources

Application of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole in nicotinic receptor research

This Application Note provides a comprehensive technical guide for the evaluation and application of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole (herein referred to as MPYP ) in nicotinic acetylcholine receptor (nAChR) research.[1]

MPYP represents a structural class of "flexible" nicotinic ligands where the classical pyridine ring of nicotine is replaced by an electron-rich N-methylpyrrole , and the linkage to the cationic pyrrolidine center is extended via a methylene bridge at the 3-position.[1] This structural deviation from nicotine suggests distinct pharmacological properties, likely favoring subtype selectivity or partial agonism/antagonism due to altered

Compound ID: MPYP

Chemical Class: Pyrrole-based Nicotinic Bioisostere

Primary Target: Neuronal Nicotinic Acetylcholine Receptors (nAChRs)

Key Subtypes:

Scientific Background & Mechanism

Structural Rationale

MPYP is designed to probe the electronic and steric requirements of the nAChR agonist binding site (orthosteric site).[1]

-

Cationic Center: The secondary amine of the pyrrolidine ring (protonated at physiological pH) mimics the quaternary ammonium of Acetylcholine (ACh).[1][2]

-

Aromatic Core: The N-methylpyrrole replaces the pyridine found in Nicotine.[1][2] Unlike pyridine (electron-deficient), pyrrole is electron-rich (

-excessive).[1] This inversion of electronic density alters the interaction with the key Tryptophan residue (Trp147 in -

Linker Geometry: The 3-ylmethyl linker introduces rotational flexibility and extends the distance between the pharmacophores compared to the rigid 2-pyrrolidinyl bond in nicotine.[1] This is critical for differentiating between the compact

binding pocket and the larger

Pathway Visualization

The following diagram illustrates the experimental workflow to validate MPYP activity, moving from binding affinity to functional efficacy.

Figure 1: Experimental workflow for characterizing MPYP, progressing from affinity screening to functional electrophysiological validation.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the binding affinity (

Materials:

-

Membrane Prep: Rat cerebral cortex (

enriched) and Hippocampus ( -

Radioligands:

-

Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

, 1 mM MgCl

Step-by-Step Methodology:

-

Preparation: Thaw membrane homogenates and resuspend in ice-cold Binding Buffer.

-

Incubation Setup: In a 96-well plate, prepare the following reaction mix (Total Volume: 250

L): -

Equilibration: Incubate plates at 25°C for 75 minutes (equilibrium is slower for pyrrole analogs due to lipophilicity).

-

Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.

-

Wash: Wash filters

with 3 mL ice-cold buffer. -

Quantification: Count radioactivity via liquid scintillation spectrometry (

) or gamma counting (

Data Analysis:

Calculate

Protocol B: Functional Characterization (Two-Electrode Voltage Clamp)

Objective: Define MPYP as an agonist, partial agonist, or antagonist. Binding affinity does not equate to efficacy; the pyrrole ring often induces "silent" binding (antagonism) or partial agonism.[1]

System: Xenopus laevis oocytes expressing human

Methodology:

-

Expression: Inject oocytes with cRNA encoding

and -

Recording Setup: Place oocyte in a recording chamber perfused with Ringer’s solution. Impale with two glass microelectrodes (Resistance: 0.5–2 M

) filled with 3M KCl.[1] -

Voltage Clamp: Clamp membrane potential at -60 mV .

-

Agonist Mode (Test for Activation):

-

Antagonist Mode (Test for Inhibition):

Expected Results & Data Interpretation

The following table summarizes hypothetical but mechanistically grounded expectations for MPYP based on Structure-Activity Relationship (SAR) data of similar pyrrole-nicotinic analogs (e.g., A-84543 analogs).

| Assay Parameter | Expected Outcome | Mechanistic Explanation |

| High (10 - 100 nM) | The pyrrolidine nitrogen maintains strong cation- | |

| Moderate/Low (> 1 | The "3-ylmethyl" linker may provide steric clash in the homomeric | |

| Functional Mode | Partial Agonist / Antagonist | The electron-rich N-methylpyrrole disrupts the optimal H-bond network required for full channel gating (loop C closure).[1] |

| Lipophilicity (LogP) | High (~2.5) | Replacement of pyridine (polar) with N-methylpyrrole increases BBB permeability.[1] |

Safety & Handling

-

Hazard Class: Potent Neurotoxin (Putative).[1] Treat with the same precautions as Nicotine or Epibatidine.[1]

-

Storage: Store solid at -20°C under desiccated conditions. Solutions should be prepared fresh in DMSO; avoid aqueous storage >24h due to potential oxidation of the pyrrole ring.[1]

-

Solubility: Soluble in DMSO (>100 mM) and Ethanol.[1] Limited solubility in neutral water; requires acidification for high concentrations.[1]

References

-

Holladay, M. W., et al. (1997).[1] "Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists." Journal of Medicinal Chemistry, 40(26), 4169–4194.[1] Link[1]

- Foundational text on pyridine-to-pyrrole bioisosteric replacement.

-

Abreo, M. A., et al. (1996).[1] "Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors."[1][2] Journal of Medicinal Chemistry, 39(4), 817–825.[1] Link[1]

- Describes A-84543 and the effect of pyrrolidine ring positioning.

-

Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099–3108.[1] Link[1]

- Standard reference for Ki calcul

-

Dani, J. A., & Bertrand, D. (2007).[1] "Nicotinic Acetylcholine Receptors and Nicotinic Cholinergic Mechanisms of the Central Nervous System." Annual Review of Pharmacology and Toxicology, 47, 699-729.[1] Link[1]

- Review of nAChR subtypes and functional assays.

Sources

Troubleshooting & Optimization

Technical Support Center: Column Chromatography Purification of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Welcome to the technical support center for the purification of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges associated with the column chromatography of this polar, basic compound. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific principles to empower you to make informed decisions during your purification process.

Understanding the Molecule: Key Challenges

1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole possesses several structural features that can complicate purification by standard column chromatography:

-

Basic Tertiary Amine: The pyrrolidine nitrogen is a basic site, prone to strong interactions with the acidic silanol groups on standard silica gel. This often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption of the compound onto the stationary phase.

-

Polarity: The presence of two nitrogen atoms imparts a high degree of polarity to the molecule, requiring more polar mobile phases for elution. This can limit the choice of solvent systems and reduce the separation efficiency from other polar impurities.

-

Potential for Isomerization: While the core structure is stable, impurities with similar structures may be present from the synthesis, requiring a highly optimized method to resolve.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound is sticking to the silica gel column, and I have very low recovery. What's happening and how can I fix it?

A1: This is a classic issue when purifying basic compounds like 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole on standard silica gel. The root cause is the strong acid-base interaction between the basic nitrogen of your compound and the acidic silanol (Si-OH) groups on the silica surface. This leads to irreversible adsorption.

Troubleshooting Steps:

-

Baseline the Silica Gel: The most effective solution is to add a small amount of a basic modifier to your mobile phase. This deactivates the acidic silanol groups, preventing your compound from binding too strongly.

-

Recommended Modifier: Start by adding 0.5-2% triethylamine (TEA) or ammonia (in methanol) to your eluent system.

-

Causality: The TEA, being a stronger base, will preferentially bind to the acidic sites on the silica, effectively "shielding" your compound from these interactions and allowing it to elute properly.

-

-

Switch to a Different Stationary Phase: If baselining the mobile phase is insufficient or introduces compatibility issues with downstream applications, consider alternative stationary phases.

-

Alumina (Basic or Neutral): Aluminum oxide is a good alternative to silica gel for purifying basic compounds. Basic or neutral alumina will have far fewer acidic sites for your compound to interact with.

-

Deactivated Silica: Commercially available deactivated or base-washed silica gels are also an excellent option.

-

Experimental Protocol: Preparing a Triethylamine-Modified Mobile Phase

-

Prepare your desired mobile phase (e.g., a mixture of Dichloromethane and Methanol).

-

To a 1 L stock of this mobile phase, add 10 mL of triethylamine (for a 1% solution).

-

Mix thoroughly before use.

-

Equilibrate your column with this modified mobile phase for at least 3-5 column volumes before loading your sample.

Q2: I'm observing significant peak tailing in my TLC analysis and column fractions. How can I achieve sharper peaks?

A2: Peak tailing is another manifestation of the strong interaction with acidic silica, as described in Q1. Even if you are getting some recovery, the tailing indicates that a portion of your compound is still undergoing undesirable secondary interactions with the stationary phase.

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for peak tailing.

In-depth Explanation:

-

Triethylamine (TEA): As mentioned, TEA will cap the active silanol sites. This is the most common and effective solution.

-

Ammonia in Methanol: A 7N solution of ammonia in methanol can be used in place of TEA, especially if TEA is not compatible with your compound or downstream steps. Add it to the methanol portion of your mobile phase before mixing with the less polar solvent.

-

Alternative Solvents: In some cases, using a solvent like pyridine in small amounts can also help, but it is less common due to its odor and higher boiling point.

Q3: What is a good starting solvent system (mobile phase) for purifying 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole on silica gel?

A3: Given the polar nature of your compound, you will likely need a relatively polar solvent system. A good starting point is a binary system of a non-polar and a polar solvent, with a basic modifier.

Recommended Starting Systems for TLC Analysis:

| System ID | Non-Polar Solvent | Polar Solvent | Modifier | Typical Starting Ratio |

| A | Dichloromethane (DCM) | Methanol (MeOH) | 1% TEA | 95:5 |

| B | Ethyl Acetate (EtOAc) | Methanol (MeOH) | 1% TEA | 90:10 |

| C | Chloroform (CHCl₃) | Methanol (MeOH) | 1% TEA | 95:5 |

Methodology for TLC Optimization:

-

Prepare small vials of the solvent systems above, varying the ratios (e.g., 98:2, 95:5, 90:10, 80:20 of DCM:MeOH).

-

Spot your crude sample on a TLC plate.

-

Develop the plates in the different solvent systems.

-

Visualize the spots using a suitable method (e.g., UV light if your compound is UV active, or a potassium permanganate stain which is excellent for amines).

-

The ideal solvent system will give your desired compound an Rf value between 0.2 and 0.4. This generally provides the best separation during column chromatography.

Q4: My compound seems to be degrading on the column. Is this possible?

A4: Yes, degradation on silica gel is possible, especially for sensitive molecules. While 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole is relatively robust, prolonged exposure to the acidic silica surface can potentially lead to side reactions.

Indicators of Degradation:

-

Appearance of new spots on TLC of the collected fractions that were not in the crude material.

-

Consistently low recovery even with a basic modifier.

-

Color changes on the column.

Mitigation Strategies:

-

Minimize Residence Time: Do not let your compound sit on the column for an extended period. Prepare your column, load the sample, and run the chromatography session without long pauses.

-

Use Deactivated Silica: As mentioned in Q1, using a less acidic stationary phase is a primary solution.

-

Flash Chromatography: Employing flash chromatography with positive pressure will significantly speed up the purification process, reducing the contact time between your compound and the silica gel.

Workflow for Column Chromatography:

Technical Support Center: Stability & Handling of 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole

Core Analysis: The Chemistry of Instability

To successfully handle 1-Methyl-2-(pyrrolidin-3-ylmethyl)pyrrole (MPYP), one must understand that this molecule possesses a "dual-threat" reactivity profile. It combines an electron-rich N-methylpyrrole ring with a nucleophilic secondary pyrrolidine amine .

Most stability failures stem from treating this compound like a standard organic intermediate. It is not. It is a reactive species prone to two distinct degradation pathways: Acid-Catalyzed Polymerization and Oxidative Coupling .

The "Red/Black Solution" Phenomenon (Acid Sensitivity)

The most common user complaint is the rapid discoloration of the solution to red, brown, or black. This is almost exclusively caused by acid-catalyzed polymerization .

-

Mechanism: Even though the pyrrole nitrogen is methylated, the carbon atoms at positions C2 and C5 are highly electron-rich. In the presence of trace acids (protons), the pyrrole ring undergoes protonation (usually at C3), creating a highly electrophilic cation.

-

Chain Reaction: This cation is immediately attacked by a neutral pyrrole molecule, forming a dimer. This process repeats, leading to "pyrrole blacks" or polypyrrole-like tars.

-

The Culprit: This frequently occurs in Chloroform (CDCl₃) or Dichloromethane (DCM) that has not been stabilized with amylene or has accumulated HCl over time.

The "LCMS +44" Artifact (Carbamate Formation)

The pyrrolidine ring contains a secondary amine. Upon exposure to atmospheric CO₂, it reversibly forms a carbamic acid/carbamate salt.

-

Symptom: An unexpected peak at

or -

Resolution: This is often reversible by mild heating or acidification (though acidification risks polymerizing the pyrrole ring, creating a dilemma).

Visualizing the Degradation Pathways

The following diagram illustrates the mechanistic cascade that leads to sample loss.

Figure 1: Mechanistic pathways for MPYP degradation. Note that acid-catalyzed polymerization is irreversible, while carbamate formation is often reversible.

Troubleshooting Guide & FAQs

Scenario A: "My NMR sample turned black overnight."

Diagnosis: Acid-Catalyzed Polymerization.[1][2] Likely Cause: Use of non-stabilized Chloroform (CDCl₃). Chloroform naturally decomposes to Phosgene and HCl upon storage. Even 10 ppm of HCl is sufficient to initiate the polymerization of electron-rich pyrroles [1].

Corrective Action:

-

Immediate: Discard the sample; the reaction is irreversible.

-

Prevention:

-

Switch Solvents: Use DMSO-d6 or Benzene-d6 for stability.

-

Neutralize CDCl₃: If you must use chloroform, pass it through a small plug of Basic Alumina immediately before use to remove acid traces. Alternatively, store CDCl₃ over silver foil or molecular sieves (4Å).

-

Scenario B: "I see a purity drop in DMSO stock solutions."